REACTION_CXSMILES
|
[CH:1]([O-])([O-:4])[O:2][CH3:3].[CH:6]([O-])([O-:10])[O:7][CH2:8][CH3:9].[C:12]([O-])([O-:16])([O:14][CH3:15])[CH3:13].C([O-])([O-])(OCC)C.C=C1OC(=O)C1.C(N)=O.C1(N=C=NC2CCCCC2)CCCCC1>O>[CH:1]([O:2][CH3:3])=[O:4].[CH:6]([O:7][CH2:8][CH3:9])=[O:10].[C:12]([O:14][CH3:15])(=[O:16])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl orthoformate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
ethyl orthoformate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
methyl orthoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OC)([O-])[O-]
|
Name
|
ethyl orthoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is distilled out at 50~100° C. under a reduced pressure of less than 760 mmHg, as the system
|
Type
|
CUSTOM
|
Details
|
is not forming azeotropic mixture with water
|
Type
|
CUSTOM
|
Details
|
at 30~90° C
|
Type
|
CUSTOM
|
Details
|
is lower than 30° C.
|
Type
|
CUSTOM
|
Details
|
while if in excess of 90° C., moisture will condense at vacant spaces in the reactor
|
Type
|
CUSTOM
|
Details
|
removal
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |